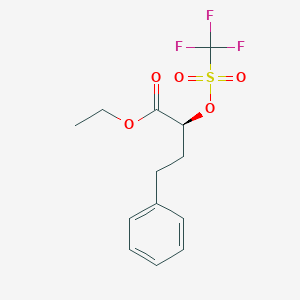

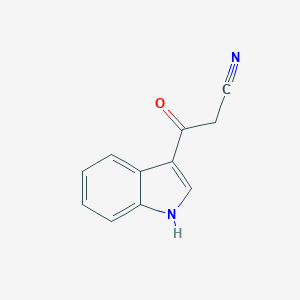

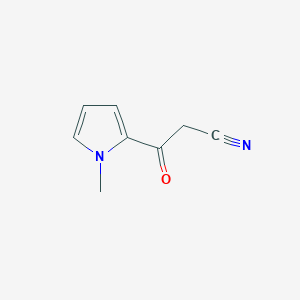

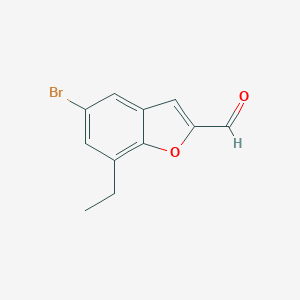

5-Bromo-7-ethyl-2-formyl-benzofuran

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzofuran derivatives often involves condensation reactions, cyclization, and substitution processes. For instance, the synthesis of various benzofuran derivatives from 5-bromosalicylaldehyde shows the versatility of starting materials and conditions that can lead to the formation of benzofuran compounds, indicating potential pathways for synthesizing the specific 5-Bromo-7-ethyl-2-formyl-benzofuran derivative (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Molecular Structure Analysis

Molecular structure analysis of benzofuran derivatives reveals important information about their geometric and electronic configurations, which are crucial for understanding their reactivity and properties. Studies on various benzofuran compounds, such as Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate and 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, have provided insights into their crystal structures and molecular interactions, which could be analogous to the molecular structure analysis of 5-Bromo-7-ethyl-2-formyl-benzofuran (Choi et al., 2009); (Choi et al., 2007).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, including oxidation, reduction, and halogenation, which significantly affect their chemical properties. For instance, the synthesis and reactions of 5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran highlight the reactivity of the bromo and sulfinyl groups in benzofuran compounds, which could be relevant for understanding the chemical behavior of 5-Bromo-7-ethyl-2-formyl-benzofuran (Choi et al., 2008).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as melting points, boiling points, and solubility, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in chemical synthesis.

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including acidity, basicity, and reactivity towards various reagents, are crucial for their application in organic synthesis and potential pharmaceutical applications. The Lewis Acid-Catalyzed Synthesis of Benzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds provides an example of how the chemical properties of benzofuran derivatives can be manipulated for synthetic purposes (Huang et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Characterization 5-Bromo-7-ethyl-2-formyl-benzofuran serves as a foundational compound for synthesizing a variety of biologically significant benzofuran derivatives. Its applications primarily lie in the synthesis of antimicrobial agents. For instance, benzofuran aryl ureas and carbamates were synthesized from 5-bromo-2-ethyl carboxylate, displaying potential antimicrobial activities (Kumari et al., 2019). Similarly, benzofuran analogues produced from 5-bromosalicylaldehyde have been investigated for their antimicrobial and pharmacological properties (Parameshwarappa et al., 2008).

Antituberculosis Studies Research into benzofuran compounds has also extended into antituberculosis activity. 3-Methyl-1-Benzofuran-2-Carbohydrazide, a derivative synthesized from salicylaldehyde and ethyl chloroacetate, demonstrated potential in antituberculosis studies (Thorat et al., 2016).

Organic Synthesis The versatility of 5-Bromo-7-ethyl-2-formyl-benzofuran extends to organic synthesis, where it acts as a precursor in creating natural product analogs and engaging in Heck reactions for the synthesis of bioactive compounds (More & Mali, 2016).

Material Science and Chemistry In material science, the compound has been utilized in developing new reduction processes for hydrodehalogenation and reductive radical cyclization reactions. This has led to efficient methods for synthesizing reduced products and cyclized derivatives, showcasing the compound's role in facilitating novel chemical syntheses (Vaillard et al., 2004).

Antimicrobial Compound Synthesis A notable application includes the synthesis of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, indicating the broad antimicrobial potential of 5-Bromo-7-ethyl-2-formyl-benzofuran derivatives (Sanjeeva et al., 2021).

Propiedades

IUPAC Name |

5-bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-2-7-3-9(12)4-8-5-10(6-13)14-11(7)8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWORBQILFUGMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569343 | |

| Record name | 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-ethyl-2-formyl-benzofuran | |

CAS RN |

137206-73-6 | |

| Record name | 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.